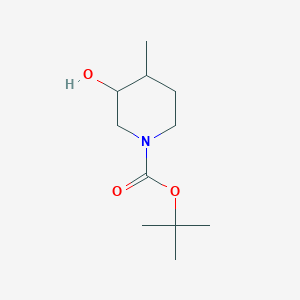

Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Description

tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 2326413-71-0) is a heterocyclic building block with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . It features a piperidine ring substituted with a hydroxyl group at position 3, a methyl group at position 4, and a tert-butyl carboxylate group at position 1. This compound is widely used in pharmaceutical and organic synthesis due to its versatility as a protected amine intermediate. Its stereochemistry, particularly the (3R,4R) configuration, is critical for applications in chiral drug development .

Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the parent piperidine derivative. For example, analogous compounds are synthesized via reactions with di-tert-butyl carbonate in dioxane/water under basic conditions .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHBFIMXBSFQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620721 | |

| Record name | tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-78-9 | |

| Record name | tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

The preparation methods for tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate can be broadly classified into chemical synthesis and biotransformation approaches . Industrial methods often incorporate advanced technologies such as flow microreactor systems to optimize yield and sustainability.

Chemical Synthesis Methods

Chemical Resolution

- Principle: Starting from racemic or achiral 3-hydroxypiperidine derivatives, resolution is achieved by forming diastereomeric salts with chiral acids such as tartaric acid derivatives or camphorsulfonic acid.

- Protection: The resolved enantiomer is then protected by tert-butoxycarbonyl (Boc) to yield the target compound.

- Limitations: This method suffers from low overall yield, multiple unit operations, and high cost due to the resolution step and extensive purification requirements.

Asymmetric Synthesis

- Approach: Asymmetric synthesis involves stepwise construction of the piperidine ring with stereocontrol, starting from achiral precursors such as 4-methyl phenacyl bromide.

- Example: A reported synthesis involves a 13-step conversion yielding approximately 35% of the desired enantiomer.

- Challenges: Lengthy synthetic routes and moderate yields limit scalability.

Deprotection and Functional Group Transformations

- Deprotection of Boc Groups: Deprotection reactions typically occur at temperatures ranging from 0 to 160 °C, preferably 50 to 120 °C, with reaction times between 15 minutes and 12 hours depending on conditions.

- Monitoring: Reaction progress is monitored by gas chromatography or high-performance liquid chromatography.

- Post-treatment: After deprotection, standard isolation techniques such as filtration, extraction, washing, distillation, and crystallization are employed to purify the product.

Biotransformation Methods

- Enzymatic Reduction: A highly efficient and green method involves the use of ketoreductase enzymes to asymmetrically reduce N-Boc-3-piperidone (NBPO) to (S)-1-Boc-3-hydroxypiperidine.

- Advantages: This method offers mild reaction conditions, high enantioselectivity, and improved yields compared to chemical resolution or lengthy asymmetric synthesis.

- Example: Sodium hypochlorite-TEMPO oxidation of intermediates followed by enzymatic reduction yields the desired chiral product efficiently.

Industrial Production Techniques

- Flow Microreactor Systems: For related compounds such as (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, industrial synthesis employs flow microreactor technology.

- Benefits: These systems allow precise control of reaction parameters, leading to improved selectivity, reproducibility, and scalability.

- Process Steps: Protection of hydroxy groups, cyclization to form the piperidine ring, introduction of the tert-butyl ester, and final deprotection are integrated into continuous flow processes.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Chemical Resolution | Diastereomeric salt formation, Boc protection | Established, straightforward | Low yield, costly, multiple steps | ~30-40 |

| Asymmetric Synthesis | Multi-step stereocontrolled synthesis | High stereocontrol | Lengthy synthesis, moderate yield | ~35 |

| Biotransformation | Enzymatic reduction of NBPO | Mild conditions, high enantioselectivity, eco-friendly | Requires enzyme availability | >80 |

| Flow Microreactor (Industrial) | Continuous flow, precise control | Scalable, efficient, reproducible | Requires specialized equipment | High (varies by setup) |

Detailed Research Findings

- Reaction Conditions for Deprotection: Deprotection of Boc groups in intermediates is optimally performed at 50–120 °C for 30 minutes to 5 hours, with reaction monitoring by chromatographic techniques ensuring completion.

- Enzymatic Synthesis Efficiency: Ketoreductase-catalyzed asymmetric reduction achieves remarkable enantioselectivity and yield, making it a preferred method for producing (S)-1-Boc-3-hydroxypiperidine, a close analog of the target compound.

- Industrial Scale-up: Flow microreactor methods enable sustainable production with minimized waste and enhanced safety, suitable for large-scale pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: SOCl2 in dichloromethane at room temperature.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the corresponding chloride.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

TBHMP serves as an important intermediate in the synthesis of various complex molecules. Its structural features, including a tert-butyl group and a hydroxyl functional group, make it a versatile building block in synthetic organic chemistry. The compound can participate in various reactions, such as:

- Esterification : TBHMP can be converted into other esters, which are useful in pharmaceuticals.

- Reduction Reactions : It can undergo reduction to yield alcohols or other functional groups, expanding its utility in synthesis.

Biological Research

Potential Therapeutic Applications

Research indicates that TBHMP may exhibit significant biological activity, particularly in the context of neurodegenerative diseases. For instance, studies have shown its potential as an inhibitor of amyloid beta aggregation, which is relevant to Alzheimer's disease research. The compound has been tested for its effects on astrocytes stimulated with amyloid beta 1-42, showing moderate protective effects against cellular death induced by this peptide .

Case Study: In Vitro and In Vivo Studies

- In Vitro : TBHMP demonstrated a reduction in TNF-α levels and free radicals in astrocyte cultures exposed to amyloid beta, suggesting anti-inflammatory properties.

- In Vivo : In animal models treated with scopolamine (to induce cognitive impairment), TBHMP treatment resulted in decreased amyloid beta levels compared to control groups .

Industrial Applications

Material Development

Due to its unique chemical structure, TBHMP is also explored for potential applications in developing new materials and chemical processes. Its properties may facilitate the creation of novel polymers or other materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Hydrophobicity : Alkyl chains (e.g., 4-methylpentyl in ) enhance lipophilicity, favoring blood-brain barrier penetration.

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) in increases metabolic stability and binding affinity in drug-receptor interactions.

- Chirality : Stereoisomers (e.g., cis vs. trans in ) exhibit distinct biological activities and synthetic utility.

Synthetic Routes: Boc protection is a common strategy (e.g., ). Post-functionalization (e.g., aminomethylation in ) enables diversification for targeted applications.

Safety Profiles :

- Most analogs lack explicit hazard classifications (e.g., ), though tert-butyl alcohol (a hydrolysis byproduct) is irritating and requires handling precautions .

Biological Activity

Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, also known as Boc-3R,4S-hydroxy-Me-piperidine-1-carboxylate, is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 215.29 g/mol. Its structure includes a piperidine ring with a hydroxyl group and a carboxylate functional group, which contribute to its reactivity and potential biological effects. The compound's unique stereochemistry, specifically the (3R,4S) configuration, is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods. The presence of a protected amine group (Boc) allows for selective functionalization, making it a versatile building block in organic synthesis. Common methods include:

- Esterification : Reacting the carboxylic acid moiety with alcohols to form esters.

- Nucleophilic Substitution : Facilitated by bases or acids to introduce new functional groups.

- Reductive Amination : Utilizing reducing agents like lithium aluminum hydride (LiAlH₄) for transformations .

Pharmacological Properties

Research indicates that this compound may influence neurotransmitter systems related to pain and anxiety. Although specific data on its pharmacological profile is limited, compounds with similar piperidine structures have shown various pharmacological effects, including:

- Analgesic Effects : Potential to alleviate pain.

- Anxiolytic Effects : Possible reduction of anxiety symptoms.

These effects suggest that this compound could be explored further for therapeutic applications .

Interaction Studies

Preliminary studies have focused on the compound's binding affinity to various receptors involved in neurotransmission. These studies are essential for elucidating its role in modulating physiological responses and understanding its therapeutic potential. For instance, interactions with receptors such as serotonin or dopamine could explain some of its observed effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting some related compounds:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| Tert-butyl (3S,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate | C11H21NO3 | 1205542-26-2 | Different stereochemistry affecting biological activity |

| Tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate | C11H21NO3 | 955028-90-7 | Variations in hydroxyl positioning |

| Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | C11H21NO3 | 374794-75-9 | Lacks stereochemical specificity |

These compounds illustrate the diversity within piperidine derivatives while highlighting how stereochemistry may confer distinct biological activities and reactivity profiles .

Q & A

Q. What steps ensure reproducibility in pharmacological profiling studies?

- Methodology :

- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 for receptor studies) .

- Positive controls : Include reference compounds (e.g., known GPCR ligands) to validate assay sensitivity .

- Blinded experiments : Minimize bias in data collection and analysis .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 85–88°C | |

| LogP (lipophilicity) | HPLC (Shimadzu) | 1.8 ± 0.2 | |

| Solubility in DMSO | UV-Vis (280 nm) | 45 mg/mL | |

| Hydrolysis half-life (pH 7) | LC-MS | 72 hours at 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.